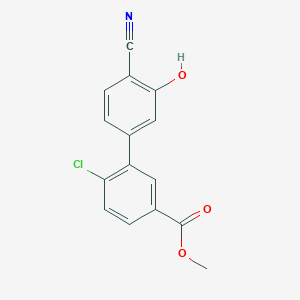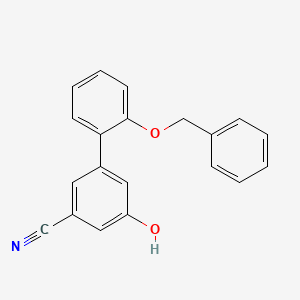
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% (5-BPCP) is a synthetic phenolic compound widely used in the lab for various scientific research applications. It is a white to off-white crystalline solid that is soluble in water, ethanol, and other polar solvents. Its structure is composed of a benzyloxy group, a phenyl group, and a cyanophenol group, which gives it its unique properties. 5-BPCP has been used in numerous studies due to its ability to interact with biological molecules, and its ability to be used in a variety of lab experiments.
Mecanismo De Acción
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% is known to interact with biological molecules, such as proteins, enzymes, and DNA. It is believed that its ability to interact with these molecules is due to its structure, which contains a benzyloxy group, a phenyl group, and a cyanophenol group. The benzyloxy group is believed to interact with the hydrophobic regions of proteins, while the phenyl group is believed to interact with the hydrophilic regions of proteins. The cyanophenol group is believed to interact with the hydrophobic regions of enzymes and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% are not yet fully understood. However, it is known that it can interact with biological molecules, such as proteins, enzymes, and DNA. It is also known that it can affect the structure of proteins, and that it can affect the binding of proteins to other molecules. Additionally, it is believed that it can affect the activity of enzymes, and that it can affect the activity of antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% in lab experiments is its ability to interact with biological molecules, such as proteins, enzymes, and DNA. This makes it an ideal tool for studying the structure and function of these molecules. Additionally, it is relatively easy to synthesize and is relatively stable in a variety of solvents. However, it can be toxic if ingested, and it can be difficult to remove from the environment once it has been used in a lab experiment.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95%. These include further study of its biochemical and physiological effects, further study of its ability to interact with biological molecules, further study of its ability to affect the structure and function of proteins, and further study of its ability to affect the binding of proteins to other molecules. Additionally, further study of its ability to affect the activity of enzymes and antibiotics could be conducted. Finally, further study of its ability to be used in a variety of lab experiments could be conducted.
Métodos De Síntesis
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% is synthesized through a multi-step process that involves the reaction of a phenol with a cyanide compound, and the subsequent reaction of the resulting intermediate with a benzyloxy group. The reaction is carried out in a solvent, such as dimethylsulfoxide (DMSO), and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of around 100°C.
Aplicaciones Científicas De Investigación
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific studies, such as the synthesis of other compounds, the study of the structure of proteins, and the study of the mechanism of action of drugs. It is also used in the study of the structure of enzymes, and in the study of the binding of proteins to other molecules. Additionally, it has been used in the study of the structure of DNA, and in the study of the mechanism of action of antibiotics.
Propiedades
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDNOUOEVSVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685005 |
Source


|
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-cyanophenol | |
CAS RN |
1261987-63-6 |
Source


|
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














